

# Application Notes and Protocols for (+/-)-J 113397 in Rodent Behavioral Models

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## Compound of Interest

Compound Name: (+/-)-J 113397

CAS No.: 217461-40-0

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## Introduction

**(+/-)-J 113397** is a potent, selective, and non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its high selectivity over other opioid receptors makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP receptor system in the central nervous system.[1] These application notes provide detailed protocols for the use of **(+/-)-J 113397** in various rodent behavioral models, a summary of its effects in tabular format, and diagrams of the relevant signaling pathway and experimental workflows.

## Mechanism of Action

**(+/-)-J 113397** acts as a competitive antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gai/o). Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, NOP receptor activation modulates ion channel activity by inhibiting N-type voltage-gated

calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5] By blocking the binding of N/OFQ, **(+/-)-J 113397** prevents these downstream signaling events, thereby allowing for the investigation of the N/OFQ system's role in various behaviors.



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**Figure 1:** N/OFQ-NOP receptor signaling pathway and the antagonistic action of **(+/-)-J 113397**.

## Data Presentation: Summary of **(+/-)-J 113397** Effects in Rodent Behavioral Models



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## Experimental Protocols

### General Preparation of (+/-)-J 113397 for In Vivo Administration

For in vivo studies, (+/-)-J 113397 is typically prepared fresh on the day of the experiment. A common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection involves dissolving the compound in a small amount of an organic solvent and then diluting it with a physiological solution.

Materials:

- (+/-)-J 113397 powder
- Dimethyl sulfoxide (DMSO)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required amount of (+/-)-J 113397 based on the desired dose, the average weight of the animals, and the injection volume.
- Dissolve the weighed (+/-)-J 113397 in 100% DMSO to create a stock solution.[8]
- For the final injection solution, add Tween 80 and then saline to the DMSO stock. A common final vehicle composition is 10% DMSO, 5% Tween 80, and 85% saline.[8]
- Vortex the solution thoroughly to ensure it is clear and well-mixed.[8]

### Protocol 1: Hot Plate Test for Thermal Nociception

This protocol assesses the analgesic properties of **(+/-)-J 113397** by measuring the latency to a thermal stimulus.

Apparatus:

- Hot plate apparatus with adjustable temperature control.
- Plexiglas cylinder to confine the animal on the hot plate.

Procedure:

- Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
- Baseline Latency: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[9] Gently place each animal on the hot plate within the cylinder and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[9] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]
- Drug Administration: Administer **(+/-)-J 113397** or vehicle via the desired route (e.g., s.c. or i.p.).
- Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 2. An increase in latency compared to the vehicle-treated group indicates an antinociceptive effect.

## Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]

Apparatus:

- A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice, arms are typically 30 cm

long and 5 cm wide).

#### Procedure:

- Habituation: Acclimate the animals to the dimly lit testing room for at least 30-60 minutes prior to testing.[10]
- Drug Administration: Administer **(+/-)-J 113397** or vehicle.
- Testing: At a set time post-injection, place the animal in the center of the maze, facing one of the open arms.[11] Allow the animal to explore the maze for a 5-minute session.[11]
- Data Collection: Using a video tracking system, record the time spent in the open arms and the number of entries into the open and closed arms.
- Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle group.

## Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressants, based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.[12][13]

#### Apparatus:

- A transparent cylindrical container (e.g., for mice, 20 cm in diameter and 30 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]

#### Procedure:

- Habituation: Acclimate mice to the testing room.
- Drug Administration: Administer **(+/-)-J 113397** or vehicle.
- Testing: At a specified time post-injection, gently place the mouse into the water-filled cylinder for a 6-minute session.[12]

- **Data Collection:** Record the entire session. The key behavioral measure is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Typically, the last 4 minutes of the test are scored.[\[12\]](#)
- **Data Analysis:** A decrease in the duration of immobility in the **(+/-)-J 113397**-treated group compared to the vehicle group suggests an antidepressant-like effect.

## Protocol 4: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This protocol involves creating a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease in rats.[\[6\]](#)[\[14\]](#)

Procedure:

- **6-OHDA Lesioning:**
  - Anesthetize the rat and place it in a stereotaxic frame.[\[15\]](#)
  - Inject 6-hydroxydopamine (e.g., 8 µg in 4 µl of sterile saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.[\[6\]](#)[\[15\]](#)
  - Allow the animal to recover for at least 2-3 weeks.
- **Behavioral Testing (e.g., Bar Test for Akinesia):**
  - **Apparatus:** A horizontal bar raised a few centimeters from a surface.[\[15\]](#)
  - **Procedure:** Gently place the rat's forepaws on the bar.[\[15\]](#) Measure the time it takes for the rat to remove both paws from the bar.[\[15\]](#) A longer duration indicates greater akinesia.
- **Drug Administration and Testing:**
  - Administer **(+/-)-J 113397**, L-DOPA (with a peripheral decarboxylase inhibitor like benserazide), their combination, or vehicle.

- Conduct the behavioral test at the time of expected peak drug effect. A reduction in the time on the bar indicates an anti-parkinsonian effect.

## Protocol 5: Cocaine Self-Administration and Reinstatement Model of Addiction

This model assesses the rewarding properties of a drug and the potential for relapse.[16][17]

Procedure:

- Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rat. Allow for recovery.
- Self-Administration Training:
  - Place the rat in an operant chamber with two levers.
  - Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5-0.75 mg/kg/infusion) paired with a cue (e.g., a light and/or tone).[17][18] Pressing the "inactive" lever has no consequence.
  - Training sessions are typically 2 hours per day for 10-14 days.[17]
- Extinction:
  - After stable self-administration is achieved, the extinction phase begins. Lever presses no longer result in cocaine infusion or the associated cues.
- Reinstatement (Relapse Model):
  - After extinction criteria are met, test for reinstatement of drug-seeking behavior by presenting the drug-associated cues, a small priming dose of cocaine, or a stressor.
  - Administer **(+/-)-J 113397** or vehicle prior to the reinstatement session.
  - An increase in active lever pressing indicates reinstatement. The effect of **(+/-)-J 113397** on this behavior can then be assessed.

## Mandatory Visualizations



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**Figure 2:** Generalized experimental workflow for in vivo rodent behavioral studies using **(+/-)-J 113397**.

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